3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(3-Methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a bicyclic quinazoline core fused with two ketone groups (2,4-dione). Key structural features include:
- 3-(3-Methoxybenzyl substituent: A benzyl group with a methoxy (-OCH₃) moiety at the meta position of the aromatic ring, contributing electron-donating properties and moderate lipophilicity.
- 7-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl substituent: An oxadiazole ring (a heterocycle with two nitrogen and one oxygen atom) linked to a meta-methylphenyl (m-tolyl) group.
This compound is hypothesized to be synthesized via routes analogous to those reported for related quinazolinones, such as condensation of acid chlorides with amines or cyclization of hydrazide intermediates . Its structural design aligns with pharmacophores targeting enzymes or receptors requiring aromatic and heterocyclic interactions.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-5-3-7-17(11-15)22-27-23(33-28-22)18-9-10-20-21(13-18)26-25(31)29(24(20)30)14-16-6-4-8-19(12-16)32-2/h3-13H,14H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQNCKFQEWWIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and interaction with various biological targets.
Chemical Structure
The compound features a quinazoline core substituted with a methoxybenzyl group and an oxadiazole moiety. The structural formula is represented as follows:
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. A study on related compounds demonstrated that those with halogen substituents showed cytotoxic effects against various cancer cell lines, including gastric and breast cancer cells . The specific compound in focus has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4d | NUGC | 0.028 | Inhibition of cell cycle progression |
| 3a | MCF-7 | 5.29 | Induction of apoptosis |
| 3b | HepG2 | 15.25 | DNA intercalation |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The quinazoline scaffold is known to inhibit various kinases, which play crucial roles in cell signaling pathways associated with growth and survival.
- VEGFR Inhibition : The compound has been reported to inhibit the vascular endothelial growth factor receptor (VEGFR), which is essential for angiogenesis in tumors . This inhibition can lead to reduced tumor growth and metastasis.
- PPAR Activation : Some derivatives of quinazoline have been linked to peroxisome proliferator-activated receptor (PPAR) activation, which is involved in the regulation of glucose metabolism and fat cell differentiation .
Case Studies
Several studies have evaluated the anticancer potential of similar compounds:
- Study 1 : A series of quinazoline derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, suggesting that specific substituents enhance efficacy .
- Study 2 : In vivo studies demonstrated that certain quinazoline derivatives significantly reduced tumor size in murine models when administered at specific dosages, indicating their potential as therapeutic agents against cancer .
Chemical Reactions Analysis
Core Quinazoline Reactivity
The quinazoline-2,4-dione core participates in nucleophilic substitutions and ring modifications:
-
Example : Reaction with ethyl chloroacetate in DMF introduces ethyl acetate groups at the nitrogen atoms, forming intermediates for further functionalization .
Oxadiazole Ring Reactions
The 1,2,4-oxadiazole moiety undergoes electrophilic substitutions and cycloadditions:
-
Note : Nitration under mild conditions selectively targets the oxadiazole ring due to its electron-deficient nature.
Methoxybenzyl Group Transformations
The 3-methoxybenzyl substituent participates in demethylation and coupling reactions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, -78°C | Conversion to hydroxylbenzyl derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | Biaryl-linked analogs |
-
Key Finding : Demethylation with BBr₃ preserves the quinazoline core while introducing a phenolic -OH group for further derivatization.
Cross-Coupling Reactions
The aromatic systems enable palladium-catalyzed cross-couplings:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Amination at quinazoline C-7 | |
| Sonogashira | CuI, PPh₃, NEt₃ | Alkynylation of oxadiazole ring |
-
Example : Sonogashira coupling introduces terminal alkynes, enabling click chemistry applications.
Acid/Base-Mediated Rearrangements
pH-sensitive rearrangements are observed under extreme conditions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), 100°C | Degradation to m-tolylamide | |
| Alkaline Ring Expansion | NaOH (aq), 120°C | Conversion to benzodiazepine analog |
Photochemical Reactivity
UV irradiation induces unique transformations:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), acetone | Dimerization via oxadiazole rings | |
| Singlet Oxygen Trapping | Rose Bengal, O₂, visible light | Endoperoxide formation |
-
Application : Photodimerization creates supramolecular architectures for materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline-dione derivatives with modifications to the benzyl and oxadiazole substituents have been explored to optimize physicochemical and biological properties. Below is a detailed comparison with two closely related analogs (Table 1):
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Benzyl Substituent Effects: The target compound’s 3-methoxybenzyl group provides meta-directed electron donation, contrasting with the 4-chlorobenzyl (electron-withdrawing Cl) in and the 2-methoxybenzyl (ortho-substitution) in . Meta-substitution typically offers optimal steric and electronic profiles for receptor binding compared to ortho/para positions.
Oxadiazole Substituent Effects: The target’s m-tolyl group (methylphenyl) introduces moderate hydrophobicity, whereas the thiophene in adds a sulfur atom capable of unique dipole interactions or hydrogen bonding.
Molecular Weight and Complexity :
- The target compound (MW 440.4) is intermediate in size between (436.9) and (486.5). Higher molecular weight in correlates with increased methoxy groups, which could improve solubility but reduce bioavailability.
Synthetic Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
